molecular formula C16H16Cl2O3S B3036374 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol CAS No. 339276-82-3

1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol

Cat. No. B3036374
CAS RN: 339276-82-3
M. Wt: 359.3 g/mol
InChI Key: QYLPAGWWYRPQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol” is a chemical compound with the molecular formula C16H16Cl2O3S . It is available for purchase from various chemical suppliers .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol is not yet fully understood, however, it is believed to interact with certain proteins in the body, leading to a variety of biochemical and physiological effects. This compound has been found to bind to the enzyme cytochrome P450, leading to an increase in the activity of this enzyme. This compound has also been found to interact with other proteins, such as the nuclear receptor PPAR-alpha, leading to a decrease in the activity of this protein.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of cytochrome P450, leading to increased metabolism of drugs and other substances. This compound has also been found to decrease the activity of PPAR-alpha, leading to decreased inflammation and a decrease in the risk of certain diseases. This compound has also been found to reduce the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, making it a useful intermediate in the synthesis of various compounds. Additionally, this compound has been found to interact with certain proteins, making it a useful tool for studying the effects of these proteins on biochemical and physiological processes. However, this compound has some limitations. For example, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects on certain biochemical and physiological processes. Additionally, this compound is not yet approved for use in humans, making it difficult to study its effects on humans.

Future Directions

There are several potential future directions for the research and development of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol. One potential direction is the development of this compound-based drugs. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to develop more efficient methods for synthesizing this compound. Finally, further research could be conducted to evaluate the safety and efficacy of this compound for use in humans.

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry. In synthetic organic chemistry, this compound has been used as a synthetic intermediate in the synthesis of various compounds, including anilides, sulfonamides, and amides. In the pharmaceuticals field, this compound has been investigated for its potential use in the development of drugs. In biochemistry, this compound has been studied for its biochemical and physiological effects.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-16(19,14-4-2-3-5-15(14)18)11-22(20,21)10-12-6-8-13(17)9-7-12/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPAGWWYRPQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139451
Record name 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339276-82-3
Record name 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339276-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
Reactant of Route 2
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.